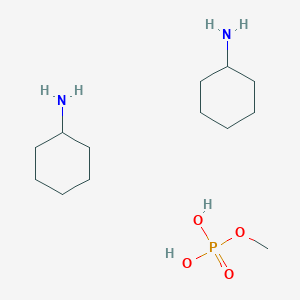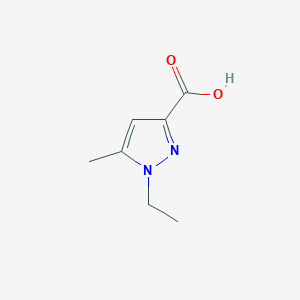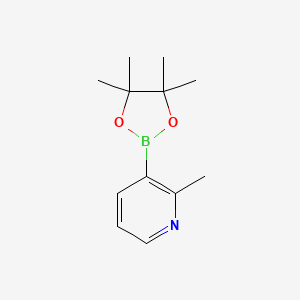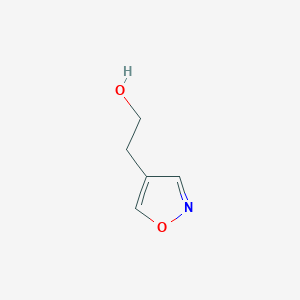
4-(4-Ethylphenyl)phenol
Vue d'ensemble
Description
4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 . It is a solid substance and is often used as a chemical intermediate for the synthesis of other compounds . Due to its aromatic properties, it can be used in the preparation of flavors and fragrances . It is also used as a raw material for paints, dyes, and polymer additives .
Synthesis Analysis
One of the main methods for preparing 4-(4-Ethylphenyl)phenol is the reaction process of reducing 4-ethyldistyrene and water to alcohol . Another method is obtained by acidic hydrolysis of 4-ethyl biphenyl methyl ether (4 '-ethyl biphenyl Ether) .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenyl)phenol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Phenols, such as 4-(4-Ethylphenyl)phenol, are very reactive towards electrophilic aromatic substitution . The oxidation of a phenol or an arylamine to a quinone is one of the reactions that phenols can undergo .
Physical And Chemical Properties Analysis
4-(4-Ethylphenyl)phenol has a molecular formula of C14H14O and a molar mass of 198.26 . It has a density of 1.066±0.06 g/cm3 (Predicted), a melting point of 151 °C, a boiling point of 329.9±21.0 °C (Predicted), and a refractive index of 1.584 .
Applications De Recherche Scientifique
Methods of Application : Research involves studying the metabolite’s influx from the gut microbiome, its transport in the body, metabolism, and excretion processes .
Results : High blood concentrations of host-modified 4-(4-Ethylphenyl)phenol are associated with an anxiety phenotype in autistic individuals .
Methods of Application : It is synthesized through chemical reactions involving xylenols and is used in resin formulations .
Results : The compound contributes to the properties of phenolic resins, which are essential in various industrial applications .
Methods of Application : Clinical studies and trials are conducted to understand the compound’s impact on neurological conditions .
Results : The metabolites derived from this compound may influence neurodevelopmental disorders and could serve as biomarkers or intervention targets .
Methods of Application : Advanced oxidation processes and electrochemical methods are used for the treatment of phenol-laden wastewater .
Results : Technological advances have been made in phenol treatment, with improved efficiency and reduced environmental impact .
Methods of Application : The compound is used in the functionalization of natural phenols to improve their biological activity and stability .
Results : This has led to the creation of materials with better performance characteristics for industrial applications .
Methods of Application : Studies involve examining the metabolite’s ability to cross the blood-brain barrier and its effects on the central nervous system .
Results : Findings suggest that these metabolites may affect microglial cells and processes like neuroinflammation and phagocytosis .
Methods of Application : It is monitored for quality control in alcoholic beverages, as high concentrations can impart undesirable flavors .
Results : The compound’s levels are kept below sensory thresholds to avoid “barnyard” or “medicinal” off-flavors in the final product .
Methods of Application : It is extracted and refined for use in fragrance formulations .
Results : 4-(4-Ethylphenyl)phenol adds depth and warmth to fragrances, contributing to complex scent profiles .
Methods of Application : Research involves examining its biosynthesis, flux, metabolism, and excretion in the human body .
Results : Increased levels of 4-(4-Ethylphenyl)phenol and its derivatives are associated with neurological impacts, such as anxiety phenotypes in autistic individuals .
Methods of Application : It is used in the synthesis of new pharmaceutical compounds through various chemical reactions .
Results : Some derivatives have shown promise in inhibiting bacterial growth, offering potential for new drug development .
Methods of Application : The compound is applied in controlled field trials to assess its efficacy and environmental impact .
Results : Initial results indicate a reduction in pest populations with minimal adverse effects on non-target species .
Methods of Application : It is incorporated into creams and lotions to enhance their protective capabilities against free radicals .
Results : Products containing 4-(4-Ethylphenyl)phenol have shown improved performance in protecting skin from oxidative stress .
Orientations Futures
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
Propriétés
IUPAC Name |
4-(4-ethylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOIHXEJQPTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563317 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)phenol | |
CAS RN |
21345-28-8 | |
| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)
